Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride
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Overview
Description
Ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and cellular processes. The sulfanyl group can undergo redox reactions, influencing the redox state of cells and modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but without the ethyl ester and sulfanyl groups.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness
Ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
91774-37-7 |
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Molecular Formula |
C7H13ClN2O2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
ethyl 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-11-6(10)5-12-7-8-3-4-9-7;/h2-5H2,1H3,(H,8,9);1H |
InChI Key |
GNUOUPXAULLGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NCCN1.Cl |
Origin of Product |
United States |
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